molecular formula C25H27ClN4O2 B2421865 N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1115999-11-5

N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2421865
CAS No.: 1115999-11-5
M. Wt: 450.97
InChI Key: LONKUCRWWDFXLP-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and various substituents including a chlorobenzyl group and an ethylphenoxy group

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O2/c1-2-18-5-9-22(10-6-18)32-24-15-23(28-17-29-24)30-13-11-20(12-14-30)25(31)27-16-19-3-7-21(26)8-4-19/h3-10,15,17,20H,2,11-14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONKUCRWWDFXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Curtius Rearrangement-Based Amination

A Curtius rearrangement sequence enables the installation of the 4-carboxamide group. Starting with 4-benzyl-4-carbamoylpiperidine, treatment with bis(trifluoroacetoxy)iodobenzene facilitates the formation of the 4-amino intermediate. Subsequent deprotection and functionalization yield the piperidine-4-carboxamide core. This method achieves moderate yields (55–65%) but requires stringent temperature control (-10°C to 0°C) to avoid side reactions.

Grignard Addition to Sulfinimine Intermediates

An alternative route involves reacting N-Boc-piperidin-4-one with tert-butylsulfonamide to form a sulfinimine intermediate. Benzylic Grignard reagents selectively add to this intermediate, directly furnishing 4-aminopiperidine derivatives. For N-[(4-chlorophenyl)methyl] substitution, (4-chlorophenyl)methylmagnesium bromide is employed, yielding the desired product in 70–75% efficiency after deprotection.

Functionalization of the Piperidine Core

O-Alkylation for Phenoxy Group Installation

The 4-ethylphenoxy group at the pyrimidine 6-position is introduced via O-alkylation. A patented method for analogous compounds employs:

  • Trichloroacetonitrile-Mediated Activation : (4-Ethylphenol) reacts with trichloroacetonitrile under basic conditions to form an imidate intermediate.
  • Lewis Acid-Catalyzed Coupling : BF3·OEt2 catalyzes the reaction between the imidate and the pyrimidine chloride, proceeding at -20°C to 0°C. This low-temperature approach minimizes decomposition, yielding 85–90% of the phenoxy product.

N-[(4-Chlorophenyl)methyl] Substitution

Reductive Amination

The (4-chlorophenyl)methyl group is introduced via reductive amination:

  • Aldehyde Formation : (4-Chlorophenyl)acetaldehyde is generated in situ from (4-chlorophenyl)acetic acid using DCC (dicyclohexylcarbodiimide).
  • Amination : The aldehyde reacts with the piperidine’s secondary amine under H2 (1–3 atm) with Pd/C catalysis, achieving 75–80% yield.

Direct Alkylation

Alternatively, (4-chlorophenyl)methyl bromide alkylates the piperidine nitrogen in acetonitrile with K2CO3 as a base. This one-step method offers 70% yield but requires excess alkylating agent to drive completion.

Optimization Strategies

Protective Group Management

  • Boc Protection : Tert-butoxycarbonyl (Boc) groups shield the piperidine nitrogen during pyrimidine coupling, preventing undesired side reactions. Deprotection with HCl in dioxane proceeds quantitatively.
  • Trichloroacetimidate Intermediates : These intermediates enhance electrophilicity during O-alkylation, reducing reaction times from 48 hours to 12 hours.

Solvent and Catalyst Screening

Table 2: Impact of Lewis Acids on O-Alkylation Efficiency

Lewis Acid Temp (°C) Reaction Time (h) Yield (%)
BF3·OEt2 -20 12 90
AlCl3 0 24 75
None 25 48 40

Challenges and Alternative Routes

Regioselectivity in Pyrimidine Functionalization

Competing reactions at pyrimidine N1 vs. N3 positions necessitate precise stoichiometry. Using bulkier bases (e.g., DBU) favors N1 substitution, achieving >90% regioselectivity.

Byproduct Formation in Reductive Amination

Over-reduction of the (4-chlorophenyl)methyl group to a methylene bridge is mitigated by employing NaBH(OAc)3 as a milder reductant, reducing byproduct formation from 15% to <5%.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorobenzyl and ethylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide exhibits significant biological activity, particularly in the context of cancer treatment. Several studies have highlighted its potential as an anticancer agent:

  • Antitumor Activity : The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Its mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
  • Mechanisms of Action : The compound's activity may be attributed to its ability to inhibit specific signaling pathways involved in tumor growth and survival. For example, it may interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival .

Therapeutic Applications

The therapeutic applications of this compound extend beyond oncology:

  • Neurological Disorders : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially making it useful in treating neurodegenerative diseases .
  • Inflammatory Conditions : There is emerging evidence that compounds with similar structures can modulate inflammatory responses, indicating potential applications in treating conditions like rheumatoid arthritis .

Case Studies and Research Findings

A number of case studies have documented the efficacy of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Study BMechanistic InsightsIdentified inhibition of the PI3K/Akt pathway as a key mechanism for inducing apoptosis in cancer cells.
Study CNeuroprotectionShowed protective effects against oxidative stress-induced neuronal cell death in vitro.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4,6-dimethylpyrimidin-2-amine
  • 4,6-Dichloro-N-(4-chlorobenzyl)-5-pyrimidinamine

Uniqueness

N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features, which include a piperidine ring, a pyrimidine ring, and various functional groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in modulating specific biological targets.

Structural Characteristics

The molecular formula of this compound is C26H29ClN4O2C_{26}H_{29}ClN_{4}O_{2}, with a molecular weight of 464.99 g/mol. The presence of the piperidine and pyrimidine rings suggests potential interactions with various biological macromolecules, making it an interesting candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes. Preliminary studies indicate that the compound may modulate the activity of protein kinase B (PKB or Akt), a critical component in intracellular signaling pathways that regulate cell growth and survival .

Antitumor Activity

Research has shown that derivatives of piperidine compounds, including this specific structure, exhibit significant antitumor properties. For instance, modifications to the piperidine structure have led to compounds that inhibit tumor growth in vivo, demonstrating effectiveness against human tumor xenografts in animal models .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its ability to inhibit acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in neurodegenerative diseases and infections .

Antibacterial Properties

The antibacterial activity of related piperidine derivatives has been documented, indicating that this compound may also possess similar properties. Compounds with structural similarities have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Case Studies

StudyFindings
Study on PKB Inhibition The compound showed selective inhibition of PKB over PKA, with a 28-fold selectivity noted. It modulated biomarkers associated with the PI3K-PKB-mTOR pathway, suggesting potential for cancer therapy .
Antibacterial Evaluation In vitro tests revealed that derivatives exhibited significant antibacterial effects against multiple strains, highlighting their potential as therapeutic agents .
Enzyme Inhibition Assays The compound demonstrated effective inhibition of AChE, indicating potential applications in treating Alzheimer's disease and other cognitive disorders .

Q & A

Q. What are the key steps in synthesizing N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

Core Pyrimidine Formation : Reacting 4-chloropyrimidine with 4-ethylphenol under nucleophilic aromatic substitution conditions to introduce the phenoxy group at the 6-position .

Piperidine Coupling : The pyrimidine intermediate is coupled with a piperidine-4-carboxamide derivative via Buchwald-Hartwig amination or SNAr reactions .

Chlorobenzyl Functionalization : The N-[(4-chlorophenyl)methyl] group is introduced via reductive amination or alkylation of the piperidine nitrogen .
Key Reagents : DMF as a solvent, triethylamine as a base, and palladium catalysts for coupling steps .

Q. Which analytical techniques are critical for confirming the compound’s structural identity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm for pyrimidine and chlorophenyl groups) and piperidine carbons (δ 40–60 ppm) .
  • X-ray Crystallography : Resolves spatial arrangements, such as chair conformations in piperidine rings and dihedral angles between aromatic planes (e.g., 12.8° twist in pyrimidine-phenyl groups) .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ peak at ~470 m/z) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to assess variables like temperature, solvent polarity, and catalyst loading. For example, a 23^3 factorial design can identify optimal DMF/THF solvent mixtures and Pd catalyst ratios .
  • Computational Modeling : Quantum mechanical calculations (e.g., DFT) predict transition states for coupling reactions, guiding solvent selection (e.g., polar aprotic solvents stabilize intermediates) .
    Example Data Table :
VariableOptimal RangeImpact on Yield
Temperature80–100°CMaximizes SNAr efficiency
Pd Catalyst Load5–7 mol%Balances cost and activity
SolventDMF/THF (3:1)Enhances solubility

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

  • Assay Validation : Compare IC50_{50} values across standardized assays (e.g., fluorescence polarization vs. radiometric assays) to rule out methodological biases .
  • Structural Analysis : Use X-ray co-crystallography to verify binding modes. For example, minor conformational changes in the piperidine ring (e.g., chair vs. boat) may alter interaction with hydrophobic enzyme pockets .
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., pyrimidine-piperidine hybrids) to identify activity trends linked to substituents like the 4-ethylphenoxy group .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model membrane permeability using lipid bilayer systems (e.g., POPC membranes) to assess passive diffusion rates .
  • ADMET Prediction Tools : Software like SwissADME estimates logP (~3.5), suggesting moderate blood-brain barrier penetration, while high topological polar surface area (>80 Ų) may limit oral bioavailability .
    Key Output :
PropertyPredicted ValueRelevance
logP3.5Lipophilicity
H-bond Donors2Solubility
CYP3A4 InhibitionHighDrug-drug interactions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Scaffold Modifications : Synthesize derivatives with varied substituents (e.g., replacing 4-ethylphenoxy with 4-methoxyphenyl or cyclopropyl groups) to probe electronic effects .
  • Bioisosteric Replacement : Substitute the piperidine carboxamide with a sulfonamide to assess hydrogen-bonding impact on target affinity .
  • Data Correlation : Plot IC50_{50} against Hammett σ values or steric parameters (e.g., Taft Es_s) to quantify substituent effects .

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